molecular formula C12H21N3 B13602732 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine

4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine

Cat. No.: B13602732
M. Wt: 207.32 g/mol
InChI Key: YNCALMXATVTFSD-UHFFFAOYSA-N
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Description

4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine is a heterocyclic compound that contains both a piperidine and a pyrazole ring

Preparation Methods

The synthesis of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a piperidine derivative under controlled temperature and pressure conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrazol-3-yl]piperidine

InChI

InChI=1S/C12H21N3/c1-10(2)9-15-8-5-12(14-15)11-3-6-13-7-4-11/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3

InChI Key

YNCALMXATVTFSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)C2CCNCC2

Origin of Product

United States

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